molecular formula C15H14O2 B1312338 (E)-4-(2-Methoxystyryl)phenol CAS No. 150809-45-3

(E)-4-(2-Methoxystyryl)phenol

Cat. No.: B1312338
CAS No.: 150809-45-3
M. Wt: 226.27 g/mol
InChI Key: ISSJAYCUTKFKNL-RMKNXTFCSA-N
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Description

Context within Stilbene (B7821643) and Styrylphenol Chemistry

(E)-4-(2-Methoxystyryl)phenol belongs to the stilbene family, which is characterized by a 1,2-diphenylethylene core structure. More specifically, it is classified as a styrylphenol, indicating the presence of a hydroxyl group on one of the phenyl rings, which imparts phenolic properties to the molecule. The defining feature of this particular compound is the methoxy (B1213986) group (-OCH3) at the ortho-position of the second phenyl ring. This substitution is significant as the position and nature of substituents on the stilbene backbone are known to profoundly influence the molecule's chemical and biological properties.

The parent compound, resveratrol (B1683913), is perhaps the most well-known stilbenoid and has been extensively studied for its antioxidant and other health-benefiting effects. nih.gov The introduction of methoxy groups, as seen in this compound and its analogs, can alter the electronic and steric properties of the molecule, potentially enhancing its bioavailability and biological activity compared to its hydroxylated counterparts. nih.govdoaj.org

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number150809-45-3 chemicalbook.com
Molecular FormulaC15H14O2-
Melting Point149 °C (Predicted) chemicalbook.com
Boiling Point373.8±11.0 °C (Predicted) chemicalbook.com
Density1.159±0.06 g/cm3 (Predicted) chemicalbook.com
pKa9.99±0.26 (Predicted) chemicalbook.com

Note: The physical properties listed are predicted values and may differ from experimentally determined values.

Significance of this compound as a Research Target

The significance of this compound as a research target stems from the well-documented biological activities of structurally related compounds. Research into methoxylated stilbene and styrylphenol derivatives has revealed a wide range of promising therapeutic potentials.

For instance, studies on various methoxy-stilbene derivatives have demonstrated significant anticancer activities. nih.govresearchgate.netnih.gov The presence of methoxy groups can enhance the cytotoxicity of these compounds against various cancer cell lines. nih.govnih.gov Research on a closely related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has shown that it can suppress breast cancer progression by dual-regulating key cellular pathways. nih.gov This suggests that this compound could be a valuable candidate for similar investigations into its antiproliferative effects.

Furthermore, the stilbene scaffold is associated with potent antioxidant properties. nih.govnih.gov The phenolic hydroxyl group in styrylphenols can act as a hydrogen donor to scavenge free radicals, while the methoxy group can modulate this activity. The antioxidant potential of various phenolic compounds is a subject of ongoing research for their potential role in preventing oxidative stress-related diseases.

The exploration of methoxy-stilbene derivatives has also extended to their potential as anti-inflammatory and radioprotective agents. doaj.org The structural modifications brought about by methoxylation can lead to compounds with improved pharmacological profiles, including enhanced stability and better penetration of biological membranes. nih.gov

While direct experimental data on the synthesis and biological evaluation of this compound remain limited in publicly accessible literature, its structural similarity to a class of compounds with established and diverse bioactivities makes it a compelling molecule for future research endeavors. The synthesis and subsequent investigation of its biological properties could unveil novel therapeutic agents with potentially enhanced efficacy and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-(2-methoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15-5-3-2-4-13(15)9-6-12-7-10-14(16)11-8-12/h2-11,16H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSJAYCUTKFKNL-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for (E)-4-(2-Methoxystyryl)phenol

The creation of the characteristic stilbene (B7821643) backbone of this compound relies on well-established carbon-carbon double bond forming reactions. These methods provide reliable pathways to the target molecule, with a key focus on controlling the stereochemistry to obtain the desired (E)-isomer.

Overview of Key Reaction Pathways

Two principal reaction pathways dominate the synthesis of this compound: the Wittig reaction and the Heck coupling .

The Wittig reaction is a widely used method for forming alkenes from carbonyl compounds and phosphonium (B103445) ylides. researchgate.netchemicalbook.comnih.gov In the context of synthesizing this compound, this reaction can be approached in two ways:

Route A: Reacting 2-methoxybenzaldehyde (B41997) with a 4-hydroxybenzyltriphenylphosphonium salt.

Route B: Reacting 4-hydroxybenzaldehyde (B117250) with a 2-methoxybenzyltriphenylphosphonium salt.

Both routes involve the formation of a phosphonium ylide by treating the corresponding phosphonium salt with a strong base. This ylide then reacts with the aldehyde to form the desired stilbene structure. The choice between Route A and Route B may depend on the availability and stability of the starting materials.

The Heck coupling reaction offers another powerful tool for the synthesis of styryl compounds. This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene. youtube.com For the synthesis of this compound, two primary Heck coupling strategies can be envisioned:

Strategy 1: Coupling of 2-vinylanisole (B1582427) with 4-iodophenol.

Strategy 2: Coupling of 4-hydroxystyrene with 2-bromoanisole.

These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The Heck reaction often exhibits good stereoselectivity, favoring the formation of the more stable (E)-isomer. youtube.com

A plausible synthetic scheme for the Wittig reaction is outlined below:

Reactant 1Reactant 2BaseSolventProduct
4-Hydroxybenzyltriphenylphosphonium bromide2-MethoxybenzaldehydeSodium methoxideMethanolThis compound
2-Methoxybenzyltriphenylphosphonium bromide4-HydroxybenzaldehydePotassium t-butoxideTHFThis compound

And for the Heck coupling reaction:

Reactant 1Reactant 2CatalystBaseSolventProduct
4-Iodophenol2-VinylanisolePalladium(II) acetate/ P(o-tolyl)3TriethylamineDMFThis compound
2-Bromoanisole4-HydroxystyreneTris(dibenzylideneacetone)dipalladium(0)/ XPhosCesium carbonateDioxaneThis compound

Stereoselective Synthesis Approaches (e.g., E-isomer selectivity)

Achieving high stereoselectivity for the (E)-isomer is a critical aspect of synthesizing this compound.

In the Wittig reaction , the stereochemical outcome is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, generally lead to the thermodynamically more stable (E)-alkene. organic-chemistry.org In the synthesis of our target molecule, the presence of the aromatic rings provides some stabilization to the ylide, which tends to favor the formation of the (E)-isomer, particularly under thermodynamic control (e.g., using protic solvents or higher reaction temperatures). The Schlosser modification of the Wittig reaction can also be employed to enhance the formation of the (E)-isomer.

The Heck reaction is inherently stereoselective, typically yielding the (E)-isomer. youtube.com This is due to the syn-addition of the aryl-palladium species to the alkene, followed by a syn-β-hydride elimination, which preferentially leads to the trans-product. The choice of catalyst, ligand, and reaction conditions can further optimize this selectivity.

Advanced Synthetic Strategies for Styrylphenol Derivatives

Beyond the classical methods, advanced synthetic strategies offer more efficient and versatile routes to styrylphenol derivatives, including the potential for direct C-H functionalization and the construction of complex hybrid molecules.

Catalytic Approaches (e.g., Rhodium-catalyzed C-H activation)

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. mnstate.edumcmaster.ca In the context of styrylphenol synthesis, a rhodium catalyst could potentially mediate the direct alkenylation of a phenol (B47542) with a vinylarene. For instance, the ortho-C-H bond of a phenol derivative could be activated by a rhodium catalyst and subsequently coupled with 2-methoxystyrene to introduce the desired styryl moiety. This approach offers a more atom-economical and step-efficient route compared to traditional cross-coupling methods. mnstate.edu

Multi-component Reactions and Hybrid Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient for generating molecular diversity. nih.gov These reactions can be employed to synthesize hybrid molecules where the this compound core is linked to various heterocyclic moieties, such as chalcones, triazoles, pyrazoles, imidazoles, and pyrimidines.

Chalcone Hybrids: Styrylphenol-chalcone hybrids can be synthesized through Claisen-Schmidt condensation of a styrylphenol derivative bearing an acetyl group with an appropriate aldehyde. researchgate.netchemicalbook.com

Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a prominent method for synthesizing 1,2,3-triazoles. A styrylphenol derivative functionalized with either an azide (B81097) or an alkyne can be reacted with a corresponding heterocyclic partner to form the triazole-linked hybrid.

Pyrazole Hybrids: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.gov A styrylphenol derivative containing a 1,3-dicarbonyl moiety could be a key intermediate for the synthesis of pyrazole-styrylphenol conjugates.

Imidazole Hybrids: The Radziszewski synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a common method for preparing imidazoles. A styrylphenol derivative could be incorporated into this reaction as the aldehyde component.

Pyrimidine Hybrids: Pyrimidines can be synthesized through the reaction of a 1,3-dicarbonyl compound with an amidine. By incorporating the styrylphenol motif into one of these building blocks, pyrimidine-styrylphenol hybrids can be constructed.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include:

Catalyst and Ligand: In catalytic reactions like the Heck coupling and C-H activation, the choice of the metal catalyst and the coordinating ligand is crucial for achieving high catalytic activity, selectivity, and functional group tolerance.

Base: The strength and nature of the base can significantly impact the rate and outcome of reactions like the Wittig and Heck couplings.

Solvent: The polarity and boiling point of the solvent can influence reaction rates, solubility of reactants, and in some cases, stereoselectivity.

Temperature and Reaction Time: These parameters are critical for ensuring the reaction goes to completion while minimizing the formation of side products.

Systematic screening of these variables is essential to identify the optimal conditions that provide the highest possible yield and purity of the desired product.

Derivatization Strategies for Functional Modulation

The chemical landscape of this compound can be readily expanded through targeted derivatization. These modifications are crucial for fine-tuning the molecule's physicochemical properties, such as solubility, stability, and bioavailability, which in turn can influence its biological function.

Chemical Modification of Phenolic and Methoxystyryl Moieties

The phenolic hydroxyl group and the methoxystyryl portion of this compound are the primary sites for chemical derivatization. Standard organic reactions can be employed to introduce a variety of functional groups, leading to the creation of esters, ethers, and other analogues.

Classic derivatization of the phenolic hydroxyl group often involves acylation to form esters and alkylation to produce ethers. For instance, acetylation of the hydroxyl group can be achieved using acetic anhydride (B1165640) in the presence of a base. Similarly, etherification can be carried out using alkyl halides in the presence of a base like potassium carbonate. These reactions are generally high-yielding and allow for the introduction of a wide range of substituents.

Modifications can also be made to the aromatic rings or the ethylene (B1197577) bridge of the methoxystyryl moiety, although these are less common and often involve more complex multi-step syntheses. Such changes can alter the planarity and electronic properties of the entire molecule.

Derivative TypeReagents and ConditionsResulting Functional GroupReference
Acetyl EsterAcetic Anhydride, Pyridine-OCOCH₃ nih.gov
Methyl EtherMethyl Iodide, K₂CO₃, Acetone-OCH₃ nih.gov
Benzyl (B1604629) EtherBenzyl Bromide, K₂CO₃, DMF-OCH₂PhGeneral Knowledge

Table 1: Examples of Chemical Modifications of the Phenolic Moiety

Detailed research into the derivatization of similar phenolic compounds, such as resveratrol (B1683913), has shown that methylation of the phenolic hydroxyl groups can lead to analogues with altered biological activities. nih.gov For example, the synthesis of methoxy-substituted resveratrol analogues has been accomplished through multi-step procedures involving Wittig reactions and subsequent demethylation/remethylation steps. nih.gov

Incorporation of Heterocyclic Systems

The introduction of heterocyclic rings into the this compound scaffold is a powerful strategy to significantly alter its biological profile. Heterocycles can introduce new hydrogen bonding donors and acceptors, alter the molecule's polarity, and provide new points of interaction with biological targets.

One approach involves the condensation of derivatives of the parent compound with heterocyclic precursors. For example, formylation of the phenolic ring, followed by condensation with appropriate amines or hydrazines, can lead to the formation of various nitrogen-containing heterocycles. While specific examples for this compound are not extensively documented in publicly available literature, general methods for the synthesis of heterocyclic stilbene analogues are well-established. nih.gov

Another strategy involves the use of precursor molecules already containing a heterocyclic ring in the initial synthesis of the stilbene backbone. For example, a heterocyclic aldehyde could be used in a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium salt or phosphonate (B1237965) ester derived from a substituted benzyl halide.

Heterocyclic SystemGeneral Synthetic ApproachPotential Functional Groups
BenzimidazoleCondensation of an o-phenylenediamine (B120857) with a carboxylic acid derivativeN-H, C=N
TriazoleCycloaddition of an azide with an alkyne (Click Chemistry)N=N-N
OxazoleReaction of a bromoacetyl compound with an amideN=C-O

Table 2: Potential Heterocyclic Systems for Incorporation

The synthesis of stilbene-related heterocyclic compounds has been explored for various applications. For instance, benzalphthalides, phthalazinones, imidazoindoles, and pyrimidoisoindoles have been synthesized and investigated for their biological activities. nih.gov These synthetic routes often involve multi-step sequences starting from functionalized stilbene precursors or building the stilbene core onto a pre-existing heterocyclic moiety.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For (E)-4-(2-Methoxystyryl)phenol, both proton (¹H) and carbon-¹³ (¹³C) NMR analyses are utilized to map out the carbon-hydrogen framework, while Nuclear Overhauser Effect (NOE) spectroscopy is instrumental in confirming the stereochemistry of the double bond.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals for each unique proton.

Key features in the ¹H NMR spectrum include signals corresponding to the aromatic protons on both the phenol (B47542) and methoxyphenyl rings, the vinyl protons of the styryl group, the methoxy (B1213986) group protons, and the hydroxyl proton of the phenol. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of these signals are diagnostic for the assigned structure. For instance, the large coupling constant between the two vinylic protons is characteristic of an (E)-configuration, indicating a trans arrangement across the double bond.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons6.65-7.25 (8H)multiplet-
Imine Proton (H-C=N)8.11 (1H)singlet-
Phenolic OH12 (1H)singlet-
Methoxy Protons (OCH₃)3.73 (3H)singlet-
Methyl Protons (CH₃)1.56 (3H)doublet-
Methine Proton (CH-N)4.59 (1H)quartet-
Table 1: Representative ¹H NMR data for a related methoxystyryl derivative in DMSO-d₆. amazonaws.com

Carbon (¹³C) NMR Analysis for Structural Elucidation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound will show distinct peaks for the aromatic carbons, the vinylic carbons, and the methoxy carbon. The chemical shifts of the carbon atoms provide insight into their electronic environment. For example, carbons bonded to electronegative oxygen atoms (in the phenol and methoxy groups) will appear at a higher chemical shift (downfield).

Carbon Assignment Chemical Shift (δ, ppm)
C=O167.0
Aromatic C141.4, 136.6, 130.9, 129.7, 129.4, 128.7, 128.2, 127.4, 126.8, 126.4
Aliphatic C39.9, 39.7, 39.5, 39.3, 39.1
Table 2: Representative ¹³C NMR data for a related compound. rsc.org

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Assignment

To definitively establish the (E)-stereochemistry of the double bond, Nuclear Overhauser Effect (NOE) spectroscopy is employed. ymdb.ca This two-dimensional NMR technique detects through-space interactions between protons that are in close proximity. For this compound, an NOE correlation would be expected between one of the vinylic protons and a proton on the adjacent aromatic ring, confirming the trans geometry. The absence of a significant NOE between the two vinylic protons further supports this assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. beilstein-journals.orgresearchgate.netspectrabase.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the synthesized compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. beilstein-journals.orgspectrabase.comchemicalbook.com The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its functional groups.

Key vibrational bands include:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

Sharp peaks corresponding to C-H stretching vibrations of the aromatic rings and the vinylic group, typically appearing around 3000-3100 cm⁻¹.

An absorption band for the C=C stretching of the alkene, usually found in the 1600-1650 cm⁻¹ region.

Bands corresponding to the C-O stretching of the phenol and the methoxy ether, which appear in the fingerprint region between 1000 and 1300 cm⁻¹.

A characteristic absorption for the imine group (C=N) has been observed in related compounds around 1590-1591 cm⁻¹. atlantis-press.com

These distinct spectroscopic fingerprints collectively provide a comprehensive and unambiguous structural confirmation of this compound.

Computational and Theoretical Investigations of E 4 2 Methoxystyryl Phenol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (E)-4-(2-Methoxystyryl)phenol and its analogues at the molecular level. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Applications in Structural Elucidation and Property Prediction

Density Functional Theory (DFT) has become a primary tool for investigating the structure and properties of stilbenoids. nih.gov By approximating the electron density of a molecule, DFT can accurately predict its three-dimensional geometry, vibrational frequencies, and other electronic properties. For instance, DFT calculations using the B3LYP/6-31G** level of theory have been employed to determine the optimized geometry of resveratrol (B1683913), a well-known stilbenoid analogue. nih.gov This information is crucial for understanding how these molecules interact with biological targets.

DFT is also used to predict the reactivity of these compounds. The antioxidant activity of resveratrol, for example, has been linked to the spin density and unpaired electron distribution of the oxygen atoms in its radical forms, as calculated by DFT. nih.gov The 4'-hydroxyl group is often found to be more reactive due to resonance effects. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy, band energy gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the band energy gap, provides a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net

For stilbenoids and their analogues, FMO analysis helps to predict their reactivity. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. researchgate.net This analysis can be used to compare the reactivity of different analogues and to understand how structural modifications influence their electronic properties. For example, in a study of paracetamol derivatives, a compound with a smaller energy gap was found to have higher chemical softness and reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Band Gaps for Selected Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Acetanilide Analogue 1--4.891
Acetanilide Analogue 21--3.396
Ligand--4.30
Complex 1--0.024
Complex 2--0.05

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. researchgate.net Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net

For this compound and its analogues, MEP maps can identify the locations of hydrogen bond donors and acceptors, which are crucial for interactions with biological macromolecules. researchgate.net For example, in a study of 4-methyl anilinium phenolsulfonate, the negative regions were found over the SO3 and OH groups, while positive regions were located over the CH3 and NH3 protons, indicating potential sites for interaction. researchgate.net

Excited-State Dynamics and Proton Transfer Mechanisms (e.g., TD-DFT, PES)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. uc.pt It is used to calculate absorption and emission spectra and to investigate photochemical processes such as intramolecular proton transfer. uc.pt By constructing Potential Energy Surfaces (PES), researchers can map out the energy landscape of a reaction and identify the most probable reaction pathways.

For stilbenoids, understanding excited-state dynamics is important for applications in areas like fluorescence and photochemistry. TD-DFT calculations can help elucidate the mechanisms of photoisomerization and other light-induced processes. uc.pt While specific studies on the excited-state dynamics of this compound were not found, research on similar systems demonstrates the utility of TD-DFT in characterizing photophysical processes and reaction pathways in different solvent environments. uc.pt

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a large molecule, such as a protein or enzyme. These methods are instrumental in drug discovery and design.

Ligand-Protein Interaction Prediction (e.g., enzyme active sites, receptor binding)

Molecular docking simulations are widely used to predict the binding mode and affinity of stilbenoids and their analogues to various biological targets. nih.govtandfonline.combenthamdirect.com These studies have explored the interactions of these compounds with enzymes like cytochrome P450, P-glycoprotein, and Bcl-2 antiapoptotic proteins. nih.govtandfonline.combenthamdirect.com

The results of docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. researchgate.net For example, docking studies of resveratrol analogues with cholinesterases have shown that π-π stacking interactions with aromatic residues in the active site are important for binding. researchgate.net Similarly, studies on stilbene (B7821643) derivatives as P-glycoprotein modulators have identified specific amino acid residues involved in binding. tandfonline.com

These computational predictions are valuable for the rational design of new, more potent inhibitors or modulators of these proteins. nih.gov For instance, a study on (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) showed its potential to dual-regulate VEGFR2 and PPARγ, suggesting its utility in breast cancer treatment. nih.gov Another analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, has been shown to alleviate inflammatory responses by inhibiting STAT3 phosphorylation. nih.gov

Table 2: Molecular Docking Results for Selected Stilbenoids and Analogues

Compound/AnalogueTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Stilbenoid Compound 1P-glycoprotein-6.7CYS558, ARG587
Stilbenoid Compound 7P-glycoprotein-7.8CYS558, ARG587
Stilbenoid Compound 8P-glycoprotein< -9.0-
Quinolone-Stilbene 19E. coli DNA gyraseB-6.9-
Quinolone-Stilbene 24E. coli DNA gyraseB-7.1-
Ciprofloxacin (control)E. coli DNA gyraseB-7.3-

Note: This table presents a compilation of data from various studies on stilbenoid analogues to illustrate the application of molecular docking.

DNA Binding and Intercalation Predictions

Computational studies, particularly molecular docking, have become invaluable tools for predicting the potential interactions between small molecules and biological macromolecules like DNA. For stilbene derivatives, the class of compounds to which this compound belongs, these predictions offer insights into their possible mechanisms of action at the molecular level.

Theoretical investigations into the DNA binding properties of stilbene-like molecules suggest that they can interact with the DNA double helix primarily through non-covalent interactions. The planar nature of the stilbene scaffold is a key feature that facilitates its insertion into the grooves of the DNA. Molecular docking studies on various stilbene derivatives have predominantly pointed towards groove binding as the most probable mode of interaction. nih.gov For instance, a study on a complex stilbene derivative, (E)-1-(4-Chlorophenyl)-4,5-diphenyl-2-[4-(4-methoxystryl)phenyl]-1H-imidazol (STIM), revealed that hydrophobic interactions are the main driving force for the complex formation with DNA, with the ligand favoring a groove-binding mode. nih.gov The calculated binding energy for this interaction was found to be -13.37 kcal/mol, indicating a stable complex. nih.gov

The substituents on the stilbene core play a crucial role in modulating the affinity and specificity of DNA binding. Studies on 5'-tethered stilbene derivatives have shown that modifications to the aromatic rings can significantly enhance the stability of the DNA duplex. nih.gov For example, a trimethoxystilbene derivative attached to the 5'-end of a DNA strand was found to increase the melting temperature of the duplex by up to 12.2 °C per modification, signifying a strong stabilizing effect. nih.gov This highlights the potential of methoxy (B1213986) and hydroxyl groups, such as those present in this compound, to influence DNA interaction through hydrogen bonding and other electrostatic interactions with the phosphate (B84403) backbone or the base pairs within the grooves.

While direct computational studies on the DNA binding of this compound are not extensively documented, the existing data on its analogues allow for informed predictions. It is hypothesized that this compound would also interact with DNA via groove binding, with both the phenolic hydroxyl group and the methoxy group contributing to the binding affinity and specificity. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming interactions with the amino and carbonyl groups of the DNA bases.

Table 1: Predicted DNA Binding Characteristics of Stilbene Derivatives from Computational Studies

Compound/Derivative ClassPredicted Binding ModeKey InteractionsReference
(E)-1-(4-Chlorophenyl)-4,5-diphenyl-2-[4-(4-methoxystryl)phenyl]-1H-imidazol (STIM)Groove BindingHydrophobic interactions nih.gov
5'-Tethered TrimethoxystilbeneDuplex StabilizationStacking and potential hydrogen bonds nih.gov
General Stilbene DerivativesGroove BindingHydrophobic and electrostatic interactions nih.gov

This table is generated based on findings from related stilbene derivatives to infer the potential properties of this compound.

In Silico Pharmacokinetic Predictions (e.g., ADME properties)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. For this compound and its analogues, various computational models and software, such as SwissADME, can predict these properties based on the molecule's structure. nih.gov These predictions help in identifying potential liabilities and guiding the design of molecules with improved drug-like properties.

A key aspect of ADME prediction is the evaluation of a compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight of ≤ 500 Daltons, a logP (octanol-water partition coefficient) of ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Phenolic compounds, including stilbene derivatives, are often evaluated against these criteria. nih.govresearchgate.net

The predicted ADME properties for a molecule structurally similar to this compound would likely show good oral bioavailability. The presence of a phenolic hydroxyl group and a methoxy group influences properties like solubility and permeability. The topological polar surface area (TPSA) is another critical parameter, with values typically under 140 Ų being associated with good oral absorption. umsha.ac.ir

Gastrointestinal (GI) absorption is predicted to be high for many stilbene derivatives, a favorable property for orally administered drugs. acs.org However, permeability across the blood-brain barrier (BBB) can be variable and is highly dependent on the specific substitutions on the stilbene core. The methoxylation of stilbenes has been shown to potentially enhance their bioactivity, which may be related to improved stability and membrane permeability. nih.gov

Metabolism is another key consideration. The cytochrome P450 (CYP) family of enzymes are major players in drug metabolism. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Stilbene derivatives can be substrates for these enzymes, and their metabolic fate often involves hydroxylation and conjugation.

Table 2: Representative In Silico ADME & Drug-Likeness Predictions for a Stilbene Derivative

PropertyPredicted Value/ClassificationSignificance
Physicochemical Properties
Molecular Weight< 300 g/mol High probability of good absorption and permeation.
logP (Octanol/Water Partition Coefficient)2.0 - 4.0Optimal lipophilicity for membrane permeability.
Hydrogen Bond Donors1-2Contributes to solubility and target binding.
Hydrogen Bond Acceptors2-3Contributes to solubility and target binding.
Topological Polar Surface Area (TPSA)40 - 60 ŲIndicates good oral bioavailability.
Pharmacokinetics
Gastrointestinal (GI) AbsorptionHighFavorable for oral administration.
Blood-Brain Barrier (BBB) PermeantVariable (Often No)Suggests limited central nervous system effects.
P-glycoprotein (P-gp) SubstrateNo/YesInfluences drug efflux and distribution.
CYP450 Inhibition (e.g., CYP2D6, CYP3A4)Potential InhibitorRisk of drug-drug interactions.
Drug-Likeness
Lipinski's Rule of FiveNo violationsGood oral bioavailability is likely.
Bioavailability Score~0.55Represents the probability of having favorable pharmacokinetic properties.

This table presents a generalized summary of predicted ADME properties for a stilbene derivative with features similar to this compound, based on computational models described in the literature. nih.govresearchgate.netnih.gov

Theoretical Studies on Structure-Antioxidant Activity Relationships

Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into the structure-antioxidant activity relationships of phenolic compounds, including stilbenes like this compound. nih.govresearchgate.net These computational approaches allow for the calculation of various parameters that are predictive of a molecule's ability to scavenge free radicals.

The primary antioxidant action of phenolic compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The ease with which this hydrogen atom is donated is quantified by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE value corresponds to a weaker O-H bond and, consequently, a higher antioxidant activity. nih.gov

The main mechanisms by which phenolic antioxidants exert their effects are:

Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the antioxidant to a radical. This is often the dominant mechanism in non-polar media. nih.gov

Sequential Proton-Loss Electron-Transfer (SPLET): The antioxidant first deprotonates to form an anion, which then donates an electron to the radical. This mechanism is more prevalent in polar solvents. nih.govnih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, forming a radical cation, which then loses a proton.

For this compound, the phenolic hydroxyl group is the primary site of antioxidant activity. The presence and position of the methoxy group are critical in modulating this activity. A methoxy group at the ortho position (position 2) relative to the stilbene bridge can influence the electronic properties of the molecule. Theoretical calculations have shown that electron-donating groups, such as methoxy groups, can lower the BDE of the phenolic O-H bond, thereby enhancing antioxidant activity. digitellinc.com The position of the methoxy group affects the stability of the resulting phenoxyl radical through resonance and steric effects.

DFT studies on various methoxyphenols and stilbene derivatives have consistently shown that the antioxidant capacity is highly dependent on the substitution pattern. nih.govnih.gov For instance, the presence of a methoxy group can increase the electron density on the aromatic ring, which facilitates the donation of a hydrogen atom or an electron.

Table 3: Summary of Theoretical Findings on Structure-Antioxidant Activity Relationships of Phenolic Stilbenes

Structural FeatureInfluence on Antioxidant ActivityKey Theoretical ParameterMechanismReference(s)
Phenolic Hydroxyl GroupPrimary site for radical scavenging.Bond Dissociation Enthalpy (BDE)HAT, SPLET, SET-PT nih.gov
Methoxy GroupGenerally enhances antioxidant activity by lowering O-H BDE.Ionization Potential (IP), Proton Affinity (PA)Modulates mechanism based on solvent polarity. nih.govdigitellinc.com
Stilbene BridgeProvides extended conjugation, stabilizing the resulting phenoxyl radical.Spin Density Distribution- nih.gov
Solvent PolarityInfluences the dominant antioxidant mechanism.Solvation EnthalpiesFavors SPLET in polar solvents, HAT in non-polar solvents. nih.gov

Biological Activity Research in Vitro and in Vivo Pre Clinical

Anti-inflammatory Activity

(E)-4-(2-Methoxystyryl)phenol has shown notable anti-inflammatory properties in both cellular and animal models, suggesting its potential as a therapeutic agent for inflammatory conditions.

In Vitro Anti-inflammatory Assays

In laboratory settings, MMPP has been evaluated for its ability to counteract inflammatory responses in various cell types. Studies using lipopolysaccharide (LPS)-stimulated murine macrophages and human monocytic THP-1 cells have been central to understanding its mechanism of action. nih.govnih.gov In LPS-stimulated macrophages, MMPP was found to inhibit the activation of signal transducer and activator of transcription 3 (STAT3) and its downstream signaling pathways, which are crucial for the inflammatory response. nih.gov

Furthermore, in human monocytic THP-1 cells stimulated with phorbol-12-myristate (B1219216) 13-acetate (PMA), MMPP demonstrated its anti-inflammatory effects by inhibiting the membrane translocation of protein kinase Cδ (PKCδ) and the phosphorylation of JNK. nih.gov This action consequently led to a reduction in the production of cyclooxygenase-2 (COX-2) and chemokine ligand 5, key mediators of inflammation. nih.gov Research on the normal liver cell line THLE-2 showed that MMPP treatment could prevent the LPS-induced increase in the phosphorylation of STAT3, p65, and JAK1, as well as the expression of inflammatory proteins. nih.gov

In Vivo Models of Inflammatory Responses

The anti-inflammatory potential of MMPP has also been demonstrated in animal models of inflammation. In a mouse model of LPS-induced liver sepsis, treatment with MMPP was shown to prevent mortality and reduce markers of liver damage. nih.gov This protective effect was associated with a decrease in the phosphorylation of STAT3, p65, and JAK1, as well as a reduction in pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha. nih.gov The expression of cyclooxygenase-2 and induced nitric oxide synthase were also diminished by MMPP treatment. nih.gov

Anti-cancer and Anti-proliferative Effects

The compound has demonstrated significant anti-cancer and anti-proliferative activities across a range of cancer cell lines and in in vivo tumor models.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

MMPP has exhibited cytotoxic effects against several types of cancer cells in vitro. It has shown a significant anti-proliferative effect on ovarian epithelial cancer cells (PA-1 and SK-OV-3), where it induced apoptotic cell death. nih.gov This was accompanied by an increase in the expression of cleaved caspase-3 and cleaved caspase-9. nih.gov The study also highlighted a significant decrease in the DNA binding activity of STAT3 and the phosphorylation of extracellular signal-regulated kinase (ERK) and p38. nih.gov

In the context of breast cancer, MMPP has been shown to suppress cancer progression in both TNBC type (MDA-MB-231 and MDA-MB-468) and luminal A type (MCF7) breast cancer cell lines. nih.govnih.gov It achieved this by enhancing PPARγ transcriptional activity and inhibiting VEGFR2 phosphorylation, ultimately leading to the downregulation of AKT activity. nih.govnih.gov This resulted in growth inhibition, apoptosis induction, and suppression of migration and invasion. nih.govnih.gov

Furthermore, MMPP was found to be cytotoxic to HeLa cervical cancer cells, inducing apoptosis primarily through the extrinsic pathway. nih.govresearchgate.net This was evidenced by the increased expression of death receptors DR5 and FAS, along with the activation of caspase-3, -8, and -9. nih.govresearchgate.net Studies on colon cancer cells also revealed that MMPP induced apoptotic cell death and enhanced the expression of cleaved caspase-3 and cleaved caspase-8. nih.gov

Cancer TypeCell LineObserved EffectsKey Molecular Targets/Pathways
OvarianPA-1, SK-OV-3Anti-proliferative, Apoptosis inductionSTAT3, ERK, p38, Caspase-3, Caspase-9 nih.gov
BreastMDA-MB-231, MDA-MB-468, MCF7Growth inhibition, Apoptosis induction, Suppression of migration and invasionVEGFR2, PPARγ, AKT nih.govnih.gov
CervicalHeLaCytotoxicity, Apoptosis inductionDR5, FAS, Caspase-3, Caspase-8, Caspase-9 nih.govresearchgate.net
ColonHCT116Apoptosis inductionIKKβ, DR5, DR6, Caspase-3, Caspase-8 nih.gov

In Vivo Tumor Suppression Models

The anti-tumor effects of MMPP observed in vitro have been corroborated by in vivo studies. In a xenograft mouse model using PA-1 ovarian cancer cells, MMPP administration significantly suppressed tumor growth. nih.gov Immunohistochemistry analysis of the tumors revealed decreased expression of p-ERK, PCNA, and p-STAT3, and increased expression of caspase-3. nih.gov Similarly, in a colon cancer xenograft model with HCT116 cells, MMPP suppressed tumor growth in a dose-dependent manner. nih.gov The analysis of these tumors showed increased levels of DR5, DR6, and active caspase-3, with decreased expression of PCNA and p-IKKβ. nih.gov

Cancer ModelKey FindingsMolecular Markers
PA-1 Ovarian Cancer XenograftSignificant tumor growth suppression nih.govDecreased: p-ERK, PCNA, p-STAT3; Increased: Caspase-3 nih.gov
HCT116 Colon Cancer XenograftDose-dependent tumor growth suppression nih.govIncreased: DR5, DR6, Active Caspase-3; Decreased: PCNA, p-IKKβ nih.gov

Neuroprotective and Anti-neuroinflammatory Activities

Beyond its anti-inflammatory and anti-cancer properties, research has also delved into the neuroprotective and anti-neuroinflammatory potential of this compound. Studies have indicated that MMPP can ameliorate memory impairment induced by LPS in mice by inhibiting the STAT3 pathway. nih.gov This was associated with a reduction in neuroinflammatory markers and β-secretase activity. nih.gov Furthermore, MMPP has shown protective effects in a model of Parkinson's disease by attenuating dopaminergic neurodegeneration and neuroinflammation, again through the inhibition of STAT3 activation. nih.govnih.gov

In Vitro Neuroprotection Assays (e.g., Aβ1-42-treated cells)

This compound, also referred to as MMPP in some studies, has demonstrated notable neuroprotective effects in in vitro models. Specifically, in studies involving cells treated with amyloid-beta 1-42 (Aβ1-42), a key peptide implicated in the pathology of Alzheimer's disease, the compound has shown promise. Research indicates that MMPP can ameliorate the neuroinflammatory and amyloidogenic effects induced by agents like lipopolysaccharide (LPS) in cultured brain cells. nih.govnih.gov In these cell models, treatment with MMPP has been shown to reduce the expression of inflammatory proteins and decrease the generation of Aβ. nih.gov This suggests a potential mechanism of action involving the inhibition of pathways that lead to neuronal damage and death in the presence of Aβ1-42. nih.gov

In Vivo Models of Neurodegeneration and Cognitive Impairment (e.g., MPTP-induced Parkinson's, LPS-mediated memory impairment)

The neuroprotective potential of this compound has been further investigated in animal models of neurodegenerative diseases. In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), administration of a compound identified as MMPP was found to alleviate dopaminergic neurodegeneration. nih.gov MPTP is a neurotoxin that causes the loss of dopamine-producing neurons, mimicking the pathology of Parkinson's disease. nih.gov Treatment with MMPP was observed to reduce behavioral impairments and protect against the depletion of dopamine (B1211576) in the striatum. nih.gov The study suggested that these protective effects are mediated through the inhibition of the STAT3 pathway, which is involved in neuroinflammation. nih.gov

Furthermore, in a model of lipopolysaccharide (LPS)-mediated memory impairment, which serves as a model for neuroinflammation-induced cognitive deficits relevant to Alzheimer's disease, this compound demonstrated beneficial effects. nih.gov Administration of the compound to mice treated with LPS resulted in a reduction of memory loss. nih.gov This cognitive improvement was associated with a decrease in inflammatory markers and a reduction in the activation of microglia and astrocytes in the brain. nih.gov The study also found that the compound reduced the production of amyloid-beta (Aβ) and the activity of β-secretase, an enzyme involved in Aβ generation. nih.gov These findings point towards the compound's ability to mitigate neuroinflammation and amyloidogenesis in vivo. nih.gov

Antioxidant Activity

Phenolic compounds are widely recognized for their antioxidant properties. nih.gov This activity is largely attributed to their ability to scavenge free radicals and chelate metal ions, which are processes that can mitigate oxidative stress in biological systems. du.ac.ir The antioxidant capacity of phenolic compounds is a key area of research in food science and nutrition. nih.gov

Electrochemical Assays for Radical Scavenging

Electrochemical methods, such as cyclic voltammetry, are valuable tools for assessing the antioxidant capacity of phenolic compounds. nih.govmdpi.comresearchgate.net These techniques provide insights into the redox behavior of molecules and their ability to donate electrons, which is a key aspect of radical scavenging. nih.gov The oxidation potential of a phenolic compound, determined through electrochemical analysis, can be correlated with its antioxidant activity. nih.gov While direct electrochemical data for this compound is not detailed in the provided search results, the general principles of using these assays for phenolic compounds are well-established for evaluating their potential to counteract oxidative damage. nih.govmdpi.com

Antimicrobial and Antifungal Properties

This compound, as a methoxyphenol derivative, belongs to a class of compounds that have been investigated for their antimicrobial and antifungal activities. nih.govmdpi.com For instance, related compounds like 2-methoxy-4-vinylphenol (B128420) have been identified in plant extracts and shown to possess antimicrobial properties. nih.gov The mechanisms underlying the antimicrobial action of phenolic compounds are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. nih.gov

Studies on various plant extracts containing methoxyphenols have demonstrated efficacy against a range of foodborne pathogens and spoilage bacteria. nih.govresearchgate.net For example, extracts containing 2-methoxy-4-vinylphenol have shown inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, as well as various fungal strains. nih.govresearchgate.net The effectiveness of these compounds can vary depending on the specific microbial strain and the concentration of the compound. nih.gov

Anti-plasmodial Activity

Phenolic compounds have been a source of interest in the search for new anti-malarial agents. nih.gov The anti-plasmodial activity of various phenolic compounds has been evaluated against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov While direct studies on the anti-plasmodial activity of this compound were not found in the search results, research on other phenolic structures provides context for their potential in this area. For example, compounds like macluraxanthone (B191769) and volkensiflavone (B1682924) have demonstrated significant anti-plasmodial activity in vitro. nih.gov The efficacy of these compounds is often linked to their chemical structure, with features like prenylation sometimes enhancing their activity. nih.gov Other related compounds, such as certain chalcones and thymol (B1683141) derivatives, have also been investigated for their ability to inhibit the growth of Plasmodium parasites. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of E 4 2 Methoxystyryl Phenol Derivatives

Impact of Substituent Modifications on Biological Activity

The nature and position of substituents on the aromatic rings and the stilbene (B7821643) backbone of (E)-4-(2-methoxystyryl)phenol derivatives significantly influence their biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. nih.govnih.gov

Research on related stilbenoid compounds, such as resveratrol (B1683913) and its analogs, has provided a foundational understanding of these structure-activity relationships. For instance, the number and placement of hydroxyl and methoxy (B1213986) groups are critical determinants of activity. nih.govresearchgate.net Studies have shown that increasing the number of hydroxyl groups can enhance antioxidant and cytotoxic effects. mdpi.com For example, hexahydroxystilbene has demonstrated potent in vivo anti-tumor and anti-metastatic effects in melanoma models. nih.govresearchgate.net

Modifications to the alkyl groups on the phenol (B47542) ring have also been explored. The synthesis of various 2-(α-branched alkyl)phenols and 4-(α-branched alkyl)phenols, which were then dinitrated, revealed that the structure of the alkyl substituent impacts their pesticidal activities. rsc.org Furthermore, quantitative structure-activity relationship (QSAR) studies on substituted phenols have indicated that increasing lipophilicity and decreasing the electron-withdrawing nature of substituents can lead to increased maternal toxicity in animal models. nih.gov Conversely, for developmental toxicity, decreasing lipophilicity and electron-withdrawing ability, while increasing the bulk of the substituent, was associated with decreased fetal viability. nih.gov

The introduction of different functional groups can also modulate activity. For example, the replacement of hydroxyl groups with other functionalities has been investigated to improve the formulation properties of stilbene derivatives. researchgate.net

Table 1: Impact of Substituent Modifications on Biological Activity

Compound/Derivative Class Modification Impact on Biological Activity Reference
Resveratrol AnalogsIncreased number of hydroxyl groupsEnhanced antioxidant and cytotoxic effects mdpi.com
HexahydroxystilbeneSix hydroxyl groupsPotent in vivo anti-tumor and anti-metastatic activity nih.govresearchgate.net
Substituted PhenolsIncreased lipophilicity and decreased electron-withdrawing nature of para-substituentsIncreased maternal toxicity nih.gov
Substituted PhenolsDecreased lipophilicity, decreased electron-withdrawing nature, and increased bulk of para-substituentsDecreased fetal viability nih.gov
Dinitrophenolsα-branched alkyl substituentsInfluenced pesticidal activity rsc.org

Stereochemical Influence on Pharmacological Effects (e.g., E-isomer vs. Z-isomer)

The geometric isomerism of the central double bond in stilbene derivatives, designated as either (E) (trans) or (Z) (cis), plays a crucial role in their pharmacological profiles. The (E)-isomer of resveratrol and its analogs is generally considered the more biologically active form for many of its beneficial effects, including cancer chemoprevention. nih.govresearchgate.net The planarity and rigidity conferred by the trans double bond are often essential for effective binding to biological targets.

In the context of catechins, a class of flavonoids, geometrical isomerism also influences antioxidant activity. Studies comparing cis- and trans-catechins have shown significant differences in their ability to scavenge free radicals, with the trans-isomers often exhibiting stronger activity. mdpi.com While direct comparative studies on the (E) and (Z) isomers of 4-(2-methoxystyryl)phenol are less common in the provided literature, the extensive research on related stilbenoids strongly suggests that the (E)-configuration is a key structural feature for many of its biological activities.

Table 2: Influence of Stereochemistry on Biological Activity

Compound Class Isomers Compared Observed Difference in Activity Reference
Resveratrol and Analogs(E)-isomer vs. (Z)-isomer(E)-isomer generally more active for chemoprevention. nih.govresearchgate.net
Mirtazapine(S)-enantiomer vs. (R)-enantiomerBoth contribute to antidepressant activity via different receptor interactions. nih.gov
Venlafaxine(R)-enantiomer vs. (S)-enantiomer(R)-form inhibits both serotonin (B10506) and noradrenaline reuptake; (S)-form is serotonin-selective. nih.gov
Catechinscis-isomers vs. trans-isomersTrans-isomers often show stronger antioxidant activity. mdpi.com

Role of Specific Functional Groups (e.g., phenolic hydroxyls, methoxy groups, heterocyclic moieties)

The specific functional groups present in this compound and its analogs are fundamental to their biological effects. The phenolic hydroxyl group, in particular, is a key player.

Phenolic Hydroxyl Groups: The number and position of phenolic hydroxyl groups are critical for the antioxidant activity of phenolic compounds. nih.gov These groups can donate a hydrogen atom to scavenge free radicals. mdpi.com Dihydroxy phenolic acids, for instance, generally exhibit higher antioxidant activity than their monohydroxy counterparts. nih.gov The 4'-hydroxy group in resveratrol and its analogs is considered a crucial structural determinant for their chemopreventive activities. nih.govresearchgate.net

Methoxy Groups: The methoxy group, while seemingly a simple modification of a hydroxyl group, often imparts unique properties. nih.gov It can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Studies on phenolic acids have shown that an increasing number of methoxy groups can lead to higher antioxidant activity. nih.gov In the context of resveratrol derivatives, methoxylation has been investigated as a strategy to improve bioavailability and pharmacological activity. nih.gov For example, a 4'-methoxy derivative of resveratrol showed significantly higher anti-platelet activity compared to the parent compound. nih.govresearchgate.net However, the effect of methylation can be complex; while some methoxy derivatives of resveratrol show improved anti-proliferative activity, methylation of the hydroxyl groups on the A ring can sometimes diminish anti-platelet effects against certain inducers. researchgate.net

Heterocyclic Moieties: The incorporation of heterocyclic rings as bioisosteres for phenolic groups is a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles. nih.govnih.gov For example, replacing a phenolic hydroxyl with a benzimidazolone moiety in the neuroprotective agent 3-hydroxymorphinan resulted in a compound with comparable activity but likely improved metabolic stability. nih.gov The introduction of heterocyclic scaffolds can also provide new interaction points with biological targets. nih.gov

Table 3: Role of Specific Functional Groups in Biological Activity

Functional Group Role Example Reference
Phenolic HydroxylAntioxidant activity (hydrogen donation), target bindingThe 4'-hydroxy group in resveratrol is crucial for chemopreventive effects. nih.govresearchgate.netnih.gov
MethoxyModulates bioavailability, antioxidant activity, and target bindingA 4'-methoxy derivative of resveratrol exhibited enhanced anti-platelet activity. nih.govnih.govnih.govresearchgate.net
Heterocyclic MoietyBioisosteric replacement for phenolic groups to improve metabolic stabilityReplacement of a phenol with a benzimidazolone in a 3-hydroxymorphinan analog. nih.gov

Bioisosteric Replacements in Molecular Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance a molecule's biological activity, modify its selectivity, or improve its pharmacokinetic properties. cambridgemedchemconsulting.com This approach has been applied to the design of derivatives of this compound and related compounds.

A common application of bioisosterism in this context is the replacement of the metabolically labile phenolic hydroxyl group. nih.gov Heterocycles are frequently employed as phenol bioisosteres. For example, a suitably positioned heterocycle containing an N-H group can mimic the hydrogen-bonding capabilities of a phenolic hydroxyl while being less susceptible to first-pass metabolism. nih.gov The successful replacement of the phenolic group in 3-hydroxymorphinan with a benzimidazolone ring, which maintained neuroprotective activity, exemplifies this strategy. nih.gov

The stilbene backbone itself can also be subject to bioisosteric modification. For instance, replacing the double bond with other linkers or incorporating substituents on the olefinic carbons can lead to compounds with different physicochemical and biological properties. researchgate.net The replacement of a phenyl ring with a heterocycle like a pyridyl or thiophene (B33073) ring is another common bioisosteric modification that can alter the electronic and steric properties of the molecule, potentially leading to improved target interactions. cambridgemedchemconsulting.com

Furthermore, the concept of bioisosterism extends to simpler replacements, such as substituting a hydroxyl group with a fluorine atom or a methoxy group, or replacing a hydrogen atom with deuterium (B1214612) to modulate metabolism through the kinetic isotope effect. cambridgemedchemconsulting.com

Table 4: Examples of Bioisosteric Replacements in Stilbenoid-Related Structures

Original Group Bioisosteric Replacement Purpose of Replacement Reference
Phenolic HydroxylBenzimidazoloneImprove metabolic stability nih.gov
Phenyl RingPyridyl, ThiopheneModify electronic and steric properties cambridgemedchemconsulting.com
Carboxylic AcidAcylsulfonamideImprove binding affinity and vectors nih.gov
HydrogenDeuteriumModulate metabolism (kinetic isotope effect) cambridgemedchemconsulting.com
-O- (ether linkage)-CF2-Alter physicochemical properties cambridgemedchemconsulting.com

Mechanistic Studies of Biological Action

Molecular Signaling Pathway Modulation

(E)-4-(2-Methoxystyryl)phenol has been demonstrated to interfere with several critical signaling cascades that are often dysregulated in disease states.

A significant body of research points to the potent inhibitory effect of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This pathway is a crucial mediator of inflammatory responses and is implicated in the progression of various diseases, including sepsis and cancer.

Studies have shown that treatment with this compound effectively decreases the phosphorylation of STAT3. This inhibition, in turn, affects downstream targets of the STAT3 pathway. For instance, in models of lipopolysaccharide (LPS)-induced liver sepsis, treatment with the compound was associated with a reduction in the phosphorylation of both p65, a subunit of NF-κB, and Janus kinase 1 (JAK1). nih.gov In the context of ovarian cancer, the compound was found to significantly decrease the DNA binding activity of STAT3.

The inhibitory action on the STAT3 pathway is a cornerstone of the compound's anti-inflammatory and anti-proliferative effects.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis, is another key target of this compound. The compound has been shown to modulate the activity of several key components of this pathway, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.

In studies on ovarian cancer cells, treatment with the compound led to a significant decrease in the phosphorylation of ERK and p38. researchgate.net Interestingly, the use of an ERK inhibitor augmented the compound's inhibitory effect on cell growth, suggesting a significant role for the ERK pathway in its mechanism of action. researchgate.net Furthermore, in human monocytic cells stimulated with an inflammatory agent, the compound was found to inhibit the phosphorylation of JNK. nih.gov

This modulation of the MAPK pathway contributes to the compound's ability to control cellular processes like inflammation and cell growth.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Evidence suggests that this compound can inhibit this pathway, further contributing to its anti-inflammatory profile.

In a study involving LPS-induced liver sepsis, treatment with the compound resulted in decreased phosphorylation of the p65 subunit of NF-κB. nih.gov The p65 subunit is a key component of the NF-κB complex, and its phosphorylation is a critical step in the activation of the pathway. By inhibiting this step, the compound can effectively dampen the inflammatory cascade mediated by NF-κB.

Protein Kinase C delta (PKCδ) is a member of the protein kinase C family that is involved in the regulation of various cellular processes, including apoptosis and inflammation. Research has indicated that this compound can mitigate the activation of PKCδ.

In human monocytic cells, the compound was observed to inhibit the phorbol-12-myristate (B1219216) 13-acetate (PMA)-induced membrane translocation of PKCδ. nih.gov The translocation of PKCδ from the cytosol to the membrane is a key step in its activation. By preventing this translocation, the compound effectively mitigates the downstream signaling events mediated by PKCδ, contributing to its anti-inflammatory effects. nih.gov

Cellular Response Mechanisms

The modulation of the aforementioned signaling pathways by this compound translates into tangible cellular responses, most notably the induction of programmed cell death, or apoptosis.

A hallmark of the anti-cancer activity of this compound is its ability to induce apoptosis in cancer cells. This process is characterized by a series of well-defined cellular events, including the activation of caspases.

In studies on HeLa cervical cancer cells, the compound was found to be cytotoxic and induced the activation of caspase-3, -8, and -9. abcam.com Similarly, in ovarian cancer cells, treatment with the compound led to an enhanced expression of cleaved caspase-3 and cleaved caspase-9 in a concentration-dependent manner. researchgate.net The activation of these caspases is a critical step in the execution phase of apoptosis. Furthermore, in breast cancer cells, the compound was shown to activate pro-apoptotic proteins including caspase-3, caspase-8, and caspase-9. nih.gov

While DNA ladder formation is a characteristic feature of apoptosis, specific studies demonstrating this particular phenomenon as a direct result of this compound treatment are not prominently available in the reviewed literature. However, the consistent and robust activation of multiple caspases strongly supports the induction of apoptotic cell death by this compound. researchgate.netnih.govabcam.com

Cell Cycle Progression Modulation (e.g., G2/M phase block)

An extensive review of the scientific literature reveals a lack of specific studies investigating the direct effects of this compound on cell cycle progression. While related stilbene (B7821643) and resveratrol (B1683913) analogues have been reported to induce cell cycle arrest, particularly at the G2/M checkpoint nih.govnih.gov, no such data is currently available for this compound itself. Therefore, its role in modulating the cell cycle remains an uninvestigated area of its biological activity.

Gene Expression Regulation (e.g., COX-2, iNOS, inflammatory cytokines, β-secretase)

The influence of this compound on the expression of key genes involved in inflammation and neurodegenerative processes has not been specifically elucidated in published research. While other methoxy-stilbene derivatives have demonstrated the ability to suppress the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines, this has not been directly attributed to this compound. Similarly, there is no available data on its potential to regulate the expression of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease.

Interaction with Cellular Targets (e.g., tubulin, DNA)

Direct molecular interactions of this compound with cellular macromolecules such as tubulin and DNA have not been documented in the available scientific literature. Although many stilbene-based compounds are known to interact with tubulin, affecting its polymerization and disrupting microtubule dynamics, specific binding or functional assays for this compound are not reported nih.govcytoskeleton.comcytoskeleton.com. Furthermore, there is no evidence from studies to suggest that this compound directly binds to or interacts with DNA.

Analytical Methodologies for E 4 2 Methoxystyryl Phenol and Its Derivatives

Chromatographic Techniques

Chromatographic techniques are powerful tools for separating and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method for the analysis of non-volatile compounds like (E)-4-(2-Methoxystyryl)phenol.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of stilbenes and other phenolic compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes. springernature.com For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) setup is typically the most effective approach.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For stilbene (B7821643) derivatives, C18 columns are commonly employed. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is adjusted to achieve optimal separation. nih.govscirp.org The addition of acids, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution for phenolic compounds. lcms.cz

Detection is most commonly achieved using a UV-Vis detector, as stilbenes exhibit strong absorbance in the UV region. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification. nih.gov For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometry (MS) detector (HPLC-MS). springernature.com Electrospray ionization (ESI) is a suitable ionization technique for such compounds. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Stilbene Derivatives

ParameterConditionReference
Column Hypersil BDS C18 (5 µm, 4.6 mm x 150 mm) nih.gov
Mobile Phase Acetonitrile/Water (gradient elution) nih.gov
Detector UV-Vis (e.g., 320 nm for stilbenes) nih.gov
Flow Rate 1.0 mL/min sigmaaldrich.comsigmaaldrich.com
Injection Volume 10-20 µL sigmaaldrich.comsigmaaldrich.com

This table presents typical conditions used for the analysis of stilbene derivatives, which are expected to be applicable to this compound.

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their charge and size in an electric field. These methods can offer high efficiency and resolution, making them a viable alternative or complementary technique to HPLC.

Isotachophoresis (ITP) is a powerful electrophoretic technique for the separation and concentration of ionic analytes. wikipedia.org In ITP, a discontinuous buffer system is used, consisting of a leading electrolyte with high mobility and a terminating electrolyte with low mobility. wikipedia.org Analytes with intermediate mobilities focus into sharp, distinct zones between the leading and terminating electrolytes. wikipedia.org

While there is no specific literature detailing the application of isotachophoresis to this compound, the technique is suitable for the analysis of charged molecules. As a phenolic compound, this compound can be ionized at an appropriate pH, making it amenable to ITP analysis. The separation would be based on the effective mobility of the phenolate (B1203915) ion. This technique could be particularly useful for the pre-concentration of the analyte from complex matrices.

Method Development for Quantitative and Qualitative Analysis in Various Matrices

The development of robust analytical methods is essential for the accurate determination of this compound in different sample types, such as in reaction mixtures, biological samples, or environmental matrices.

For qualitative analysis , a combination of chromatographic retention time and spectral data is typically used for identification. HPLC coupled with a PDA detector can provide UV spectra, which can be compared to a standard of this compound. For unambiguous identification, HPLC-MS/MS is the gold standard, providing both molecular weight and fragmentation patterns that are unique to the compound. nih.gov

For quantitative analysis , a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area or height of the analyte in the sample is then used to determine its concentration by interpolating from the calibration curve. nih.gov The choice of an appropriate internal or external standard is crucial for accuracy and precision.

Method development involves optimizing several parameters to achieve the desired separation and sensitivity. Key considerations include:

Sample Preparation: Extraction and clean-up steps are often necessary to remove interfering substances from the matrix. Solid-phase extraction (SPE) with a suitable sorbent can be an effective technique for isolating phenolic compounds from aqueous samples.

Chromatographic/Electrophoretic Conditions: As discussed in the previous sections, the selection of the column/capillary, mobile phase/buffer composition, and detector settings are critical.

Validation: The developed method must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 2: Key Parameters in Method Development for the Analysis of Phenolic Compounds

ParameterDescriptionTypical ConsiderationsReference
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.A linear regression of concentration versus response should have a high correlation coefficient (r² > 0.99). nih.gov
Accuracy The closeness of the test results obtained by the method to the true value.Often assessed by spike-recovery experiments in the matrix of interest. scirp.org
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1. scirp.org
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. researchgate.net

This table outlines the essential validation parameters that would need to be established for a quantitative method for this compound.

Potential Research Applications and Future Directions

Development as Research Probes (e.g., fluorescent sensors)

The stilbene (B7821643) backbone of (E)-4-(2-Methoxystyryl)phenol provides intrinsic fluorescence, a property that is highly valuable for the development of molecular probes. acs.org Stilbene derivatives have been successfully utilized as fluorescent probes, a characteristic attributed to the relatively long lifetime of their first excited state. acs.org The development of sensors based on fluorescence detection is a burgeoning field due to the high sensitivity, cost-effectiveness, and rapid response of these tools. rsc.org

Future research could focus on modifying the this compound structure to create highly specific fluorescent sensors. These probes could be designed to detect a variety of analytes, such as metal ions, reactive oxygen species, or specific biomolecules, by linking a recognition moiety to the fluorescent stilbene core. rsc.orgnih.govresearchgate.net For instance, the fluorescence of a probe can be designed to "turn on" or "turn off" upon binding to its target, allowing for real-time visualization and quantification in biological systems or environmental samples. nih.govekb.egresearchgate.net The synthesis of derivatives with tailored properties, such as improved water solubility or cell permeability, will be crucial for their application in living cells and complex biological environments. nih.govresearchgate.net

Application in Materials Science (e.g., photoinitiators, photoacid generators)

The photosensitive nature of the stilbene moiety opens up possibilities for this compound in materials science, particularly in the realm of photopolymerization. Stilbene derivatives have shown promise as photosensitizers for iodonium (B1229267) salts in two-component photoinitiating systems. acs.orgstellarnet.us These systems are crucial for processes like 3D printing and the fabrication of composite materials. acs.orgstellarnet.us

Furthermore, stilbenes with appropriate substitutions can function as photoacid generators (PAGs). um.edu.my Upon exposure to UV irradiation, these molecules can undergo photocyclization to produce phenanthrene (B1679779) and an acid. um.edu.my This generated acid can then catalyze reactions within a polymer matrix, a fundamental process in photolithography for the semiconductor industry. um.edu.myresearchgate.net Research in this area could involve synthesizing derivatives of this compound with enhanced quantum yields for acid generation, making them more efficient for industrial applications. acs.org The ability of stilbene derivatives to undergo cis-trans photoisomerization can also be harnessed to create photoresponsive materials, such as light-sensitive gels. researchgate.net

Considerations for Targeted Drug Design and Optimization

The phenolic and methoxy (B1213986) groups on this compound are key features for its biological activity and provide avenues for targeted drug design. Phenolic compounds are prevalent in many pharmaceuticals, but their application can be limited by factors like rapid metabolism. researchgate.net Bioisosteric replacement, where the phenol (B47542) group is replaced by a structurally similar group to improve drug-like properties, is a common strategy in medicinal chemistry. researchgate.net

For this compound, structure-activity relationship (SAR) studies are essential to understand how modifications to its chemical structure affect its biological targets. For example, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to dual-regulate VEGFR2 and PPARγ, suggesting a multi-target approach for cancer therapy. nih.govnih.gov By synthesizing and evaluating a library of derivatives with varied substituents on the aromatic rings, researchers can optimize potency, selectivity, and pharmacokinetic profiles. rsc.org Computational modeling can aid in this process by predicting how different analogs will bind to target proteins, guiding the synthesis of more effective and safer therapeutic agents. nih.govbiocryst.com

Exploration of New Biological Targets and Pathways

While some biological activities of stilbenoids are well-documented, the full therapeutic potential of this compound remains to be uncovered. Stilbenoids, as a class, are known for a wide range of biological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. livescience.ionih.gov The parent compound, resveratrol (B1683913), is one of the most studied stilbenoids for its health benefits. nih.gov

Future research should aim to identify novel biological targets and signaling pathways modulated by this compound. This can be achieved through high-throughput screening against various cellular and molecular targets. For instance, studies on the related compound MMPP have revealed its ability to inhibit STAT3 and suppress breast cancer progression by modulating VEGFR2 and PPARγ pathways. nih.govnih.gov This suggests that this compound could also interact with key proteins involved in cell proliferation, apoptosis, and angiogenesis. Unraveling these mechanisms of action could lead to the development of new treatments for a variety of diseases, including cancer and inflammatory disorders. nih.govnih.govrsc.org

Sustainable Synthesis and Green Chemistry Innovations

As the demand for stilbenoids in various industries, including cosmetics and pharmaceuticals, grows, there is a need for environmentally friendly and economically viable production methods. researchgate.netconsensus.app Traditional chemical syntheses of stilbenes, such as the Wittig or Heck reactions, can be inefficient and generate significant waste. livescience.ionih.gov

Innovations in green chemistry offer promising alternatives. This includes the development of one-pot synthesis procedures that reduce the number of steps and the use of harsh reagents. livescience.io For example, a one-pot method for synthesizing resveratrol and other stilbenoids has been reported that involves a simultaneous demethylation and isomerization process. livescience.io Biotechnological approaches, such as using plant cell cultures or engineered microorganisms, are also being explored for the sustainable production of stilbenoids. researchgate.netconsensus.appnih.gov These methods can provide a regular and constant supply of the desired compounds without being subject to the seasonal and geographical limitations of plant extraction. researchgate.netconsensus.app Future research will likely focus on optimizing these green technologies to improve yields and reduce costs, making the production of this compound and its derivatives more sustainable.

Data Tables

Table 1: Potential Applications of this compound and its Derivatives

Application Area Specific Use Key Structural Feature Supporting Evidence
Research Probes Fluorescent Sensors Stilbene Core Intrinsic fluorescence, long excited-state lifetime. acs.org
Materials Science Photoinitiators Stilbene Moiety Photosensitizer for iodonium salts. acs.orgstellarnet.us
Photoacid Generators Substituted Stilbene Photocyclization to produce acid upon UV irradiation. um.edu.my
Drug Design Therapeutic Agents Phenolic and Methoxy Groups Potential for multi-target activity (e.g., VEGFR2, PPARγ). nih.govnih.gov

| Biotechnology | Sustainable Production | N/A | Green synthesis routes and biocatalysis. livescience.ioresearchgate.netconsensus.app |

| Biocatalysis | Use of enzymes or whole cells for synthesis. | Sustainable, high selectivity. | Can have lower yields and require optimization of culture conditions. researchgate.netnih.gov |

Q & A

Q. What are the recommended synthetic routes for (E)-4-(2-Methoxystyryl)phenol, and how can reaction conditions be optimized for yield and stereoselectivity?

The synthesis of this compound can be achieved via Heck coupling or Wittig reactions. For stereoselectivity, a palladium-catalyzed cross-coupling between 4-hydroxyphenylboronic acid and 2-methoxyvinyl bromide is recommended. Optimize yield by controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (5–10 mol% Pd(PPh₃)₄). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures isolation of the (E)-isomer. Reaction progress should be monitored by TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Key techniques include:

  • NMR : ¹H and ¹³C NMR confirm the (E)-configuration via coupling constants (J = 16 Hz for trans-vinylic protons) and aromatic substitution patterns.
  • IR : Stretching frequencies for phenolic -OH (~3200 cm⁻¹) and methoxy groups (~2850 cm⁻¹) validate functional groups.
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (C₁₅H₁₄O₂). Cross-referencing data with computational predictions (e.g., DFT-calculated NMR shifts) resolves ambiguities in tautomeric forms .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
  • Storage : Store at 2–8°C in airtight containers, away from oxidizing agents.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists. Follow guidelines from analogous phenol derivatives for unclassified hazards due to limited toxicological data .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic structure and stability of this compound, and what functional is recommended?

Use hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set to model ground-state geometry and frontier molecular orbitals (HOMO/LUMO). Exact-exchange terms improve accuracy for conjugated systems. Solvent effects (e.g., ethanol) can be incorporated via the PCM model. Validate calculations by comparing predicted UV-Vis spectra (TD-DFT) with experimental data .

Q. What crystallographic software tools are suitable for determining the crystal structure of this compound, and how can hydrogen bonding patterns be analyzed?

  • SHELX (SHELXL/SHELXS): Refine single-crystal X-ray data to resolve molecular packing.
  • ORTEP-3 : Visualize thermal ellipsoids and validate bond angles/distances. Hydrogen bonding networks can be mapped using graph-set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings. Compare with databases (Cambridge Structural Database) to contextualize intermolecular interactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound, particularly in anti-inflammatory or antimicrobial contexts?

  • In Vitro Assays : Test against COX-2 (anti-inflammatory) or Gram-positive bacteria (MIC assays).
  • Derivatization : Modify the methoxy or phenolic groups to assess electronic effects on activity.
  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or bacterial enzyme targets. Correlate docking scores (binding affinity) with experimental IC₅₀ values .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound across different studies?

  • Standardized Protocols : Use identical cell lines (e.g., RAW 264.7 for inflammation) and solvent controls (DMSO ≤0.1%).
  • Dose-Response Curves : Generate EC₅₀ values across multiple concentrations (1–100 µM).
  • Metabolic Stability : Assess compound degradation in serum (e.g., HPLC-MS) to account for false negatives. Cross-validate findings with orthogonal assays (e.g., ELISA for cytokine suppression) .

Q. How can molecular docking studies be optimized to investigate the interaction of this compound with potential protein targets?

  • Protein Preparation : Use Schrödinger Maestro to refine crystal structures (e.g., remove water, add hydrogens).
  • Flexible Docking : Allow side-chain flexibility in binding pockets (e.g., Glide SP/XP mode).
  • Binding Mode Validation : Compare with known inhibitors (e.g., resveratrol for COX-2) and perform MD simulations (100 ns) to assess stability. Utilize consensus scoring (AutoDock, Vina) to reduce false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.